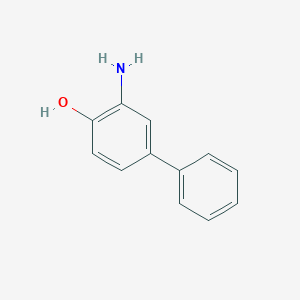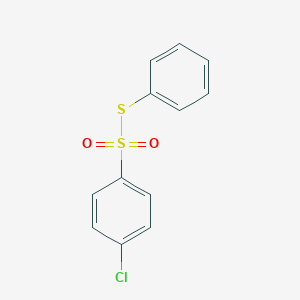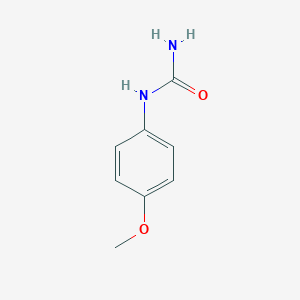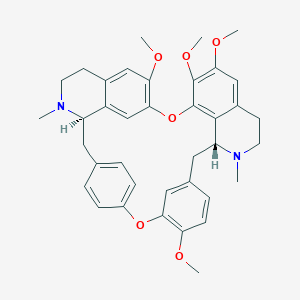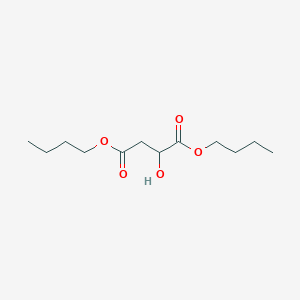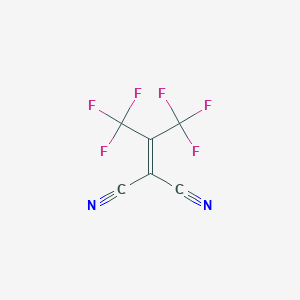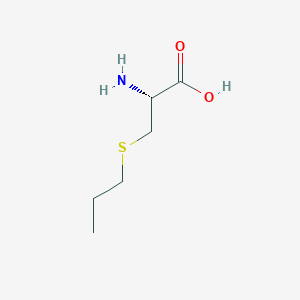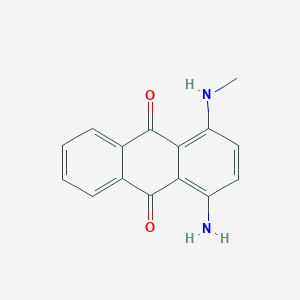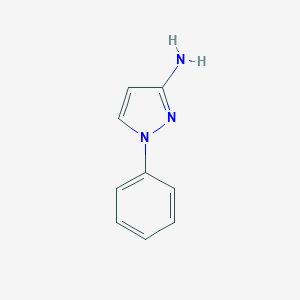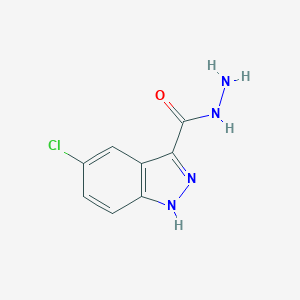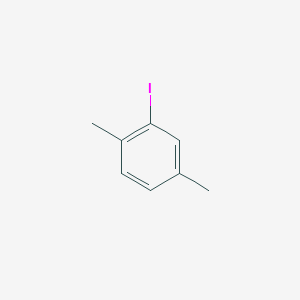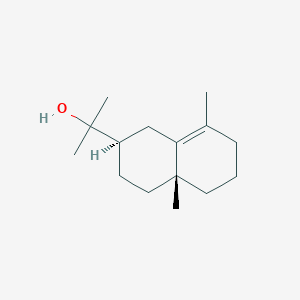
gamma-Eudesmol
Descripción general
Descripción
Gamma-Eudesmol is a sesquiterpenoid alcohol, specifically a eudesmane sesquiterpenoid, characterized by a hydroxy substituent at the eleventh carbon and a double bond between the fourth and fifth carbons . It is a naturally occurring compound found in various essential oils and is known for its biological activities and aromatic properties.
Mecanismo De Acción
Target of Action
Gamma-Eudesmol is a eudesmane sesquiterpenoid . It is a type of terpene, a class of organic compounds that are often found in plants and are responsible for their aroma and flavor
Mode of Action
It is known that it interacts with its targets to bring about its effects .
Biochemical Pathways
This compound is involved in various biochemical pathways. It has been found in the essential oil from leaves of Cryptomeria japonica . It is also identified as a lipid metabolite with important functions in the formation of rice quality .
Pharmacokinetics
It is known to be practically insoluble in water .
Result of Action
It is known that it can be microbiologically transformed by gibberella suabinetti atcc 20193 into several metabolites .
Análisis Bioquímico
Biochemical Properties
Gamma-Eudesmol interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It is a volatile oil component, indicating its role in the biochemical reactions associated with the production and function of volatile oils .
Cellular Effects
This compound has been reported to have effects on various types of cells and cellular processes . It influences cell function by modulating pro- and anti-inflammatory cytokines, exhibiting antiproliferative and chemotactic properties . It also exerts antiparasitic effects by inhibiting the pro, axenic, and intramacrophagic amastigote forms of Leishmania parasites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies . It has been shown to have antioxidant effects, improving intracellular antioxidant molecule and gene expressions, and scavenging excessive generated reactive oxygen species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to affect autonomic nerve activity in an animal model, suggesting that different dosages could potentially influence this activity to varying degrees .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is a key metabolite in the metabolic pathway of lipid metabolites .
Transport and Distribution
Given its lipophilic nature and presence in volatile oils, it is likely to be distributed widely across different tissues .
Subcellular Localization
Given its biochemical properties and roles, it is likely to be found in various subcellular compartments where it interacts with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gamma-Eudesmol can be synthesized through various synthetic routes starting from natural precursors. One efficient method involves the stereocontrolled synthesis of derivatives such as (-)-10-epi-5β,11-dihydroxyeudesmane and (-)-4,10-epi-5β,11-dihydroxyeudesmane from (+)-dihydrocarvone. This synthesis highlights the use of substrate-directable epoxidation and homogeneous hydrogenation to control the stereochemistry at specific carbon positions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils of certain plants. The extraction process typically includes steam distillation followed by purification steps like chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Gamma-Eudesmol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Gamma-Eudesmol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex sesquiterpenoids.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
Gamma-Eudesmol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Alpha-Eudesmol: Another eudesmane sesquiterpenoid with different stereochemistry and biological properties.
Beta-Eudesmol: Known for its distinct biological activities and structural differences.
10-epi-Gamma-Eudesmol: A stereoisomer of this compound with inversion of configuration at the tenth carbon
These compounds share some similarities in their chemical structure but differ in their stereochemistry and specific biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPMQRJLLIEJV-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017639 | |
| Record name | Machilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209-71-8 | |
| Record name | (+)-γ-Eudesmol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Machilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Machilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-EUDESMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3M974G2BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is γ-eudesmol and where is it found?
A1: γ-Eudesmol is a naturally occurring sesquiterpene alcohol commonly found in various plant species. It's a significant component of essential oils derived from plants like Syzygium aromaticum (clove) [], Cananga odorata (Ylang-Ylang) [], and Laggera pterodonta []. It's also found in Cortex Magnoliae Officinalis [], Michelia martinii [], and Aquilaria malaccensis [].
Q2: What is the chemical structure of γ-eudesmol?
A2: γ-Eudesmol possesses the molecular formula C15H26O and a molecular weight of 222.37 g/mol. While specific spectroscopic data is not extensively detailed in the provided research, it's important to note that γ-eudesmol exists as one of several isomeric eudesmols (α, β, and γ), each with distinct structural arrangements influencing their properties.
Q3: What are the known biological activities of γ-eudesmol?
A3: Research indicates that γ-eudesmol, often in conjunction with other essential oil components, exhibits antibacterial activity. One study demonstrated its efficacy against bacteria associated with otitis media, including Staphylococcus aureus, Proteus mirabilis, and Pseudomonas aeruginosa []. It also demonstrated activity against skin pathogens like Propionibacterium acnes and Staphylococcus epidermidis []. Additionally, γ-eudesmol, along with other compounds from Magnolia obovata, inhibited nitric oxide production in lipopolysaccharide-activated macrophages [].
Q4: How does γ-eudesmol exert its antibacterial effects?
A4: While the precise mechanism of action remains under investigation, in silico studies suggest that γ-eudesmol and related compounds might interact with specific bacterial proteins. For instance, γ-eudesmol displayed binding affinity for S. aureus (PDB ID: 2NOJ), Proteus mirabilis (PDB ID: 6H2L), Proteus vulgaris (PDB ID: 4MCX), and Staphylococcus epidermidis (PDB ID: 4HBL) []. Further research is needed to elucidate the exact molecular interactions and downstream effects.
Q5: Has γ-eudesmol been investigated for its potential in treating specific diseases?
A5: While not directly addressed in the provided research, γ-eudesmol's presence in essential oils known for their medicinal properties suggests potential therapeutic applications. For example, its antibacterial activity against otitis media-associated bacteria [] warrants further investigation into its potential as a treatment option.
Q6: Is γ-eudesmol toxic? What is its safety profile?
A6: The provided research does not delve into the toxicological profile of γ-eudesmol. As with any natural compound, thorough toxicological studies are crucial to assess its safety profile and determine potential adverse effects.
Q7: How is γ-eudesmol analyzed and quantified?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the analysis and quantification of γ-eudesmol in essential oils and plant extracts [, , , , , , ]. This technique allows for the separation and identification of individual components based on their retention times and mass spectral patterns.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


